molecular formula C12H13ClO4S B8331421 1-Acetoxy-5-chloro-2-methylsulfonylindane CAS No. 500770-87-6

1-Acetoxy-5-chloro-2-methylsulfonylindane

Cat. No. B8331421
Key on ui cas rn: 500770-87-6
M. Wt: 288.75 g/mol
InChI Key: AJCXLDHSRAKNIE-UHFFFAOYSA-N
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Patent
US06667345B2

Procedure details

0.247 g (1 mmol) of 5-chloro-2-methylsulfonylindan-1-ol is dissolved in 5 ml of dichloromethane. 1 ml of pyridine and 1 ml of acetic anhydride are added to the solution, and the reaction mixture is then stirred at room temperature for 2 days. The reaction solution is concentrated completely and the residue is taken up in dichloromethane and extracted with dilute citric acid. The organic phase is separated off, concentrated and purified chromatographically (silica gel; dichloromethane/methanol 20/1). This gives 1-acetoxy-5-chloro-2-methylsulfonylindane of melting point 136° C.
Name
5-chloro-2-methylsulfonylindan-1-ol
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([OH:11])[CH:6]([S:12]([CH3:15])(=[O:14])=[O:13])[CH2:5]2.N1C=CC=CC=1.[C:22](OC(=O)C)(=[O:24])[CH3:23]>ClCCl>[C:22]([O:11][CH:7]1[C:8]2[C:4](=[CH:3][C:2]([Cl:1])=[CH:10][CH:9]=2)[CH2:5][CH:6]1[S:12]([CH3:15])(=[O:14])=[O:13])(=[O:24])[CH3:23]

Inputs

Step One
Name
5-chloro-2-methylsulfonylindan-1-ol
Quantity
0.247 g
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)O)S(=O)(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated completely
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute citric acid
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified chromatographically (silica gel; dichloromethane/methanol 20/1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(C)(=O)OC1C(CC2=CC(=CC=C12)Cl)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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